Dehydrophytosphingosine

Description

Significance as a Long-Chain Sphingoid Base Intermediate

The metabolic journey of sphingolipids begins with the de novo synthesis pathway in the endoplasmic reticulum. This process starts with the condensation of serine and palmitoyl-CoA to create 3-ketodihydrosphingosine, which is then reduced to form dihydrosphingosine (also known as sphinganine). gerli.comnih.gov This saturated base is subsequently acylated to produce dihydroceramides. mdpi.com

Dehydrophytosphingosine arises from desaturation and hydroxylation reactions. In plants and some fungi, the saturated long-chain base can undergo desaturation to introduce a double bond, and hydroxylation at the C-4 position, leading to the formation of this compound. libretexts.orgresearchgate.net This intermediate is then incorporated into phytoceramides, which are further modified with sugar head groups to form the complex plant sphingolipids known as glycosylinositolphosphoceramides (GIPCs). libretexts.org

Research has shown that unsaturated sphingoid bases like this compound are often more abundant in plants than their saturated counterparts. libretexts.org Early studies analyzing the phytoglycolipids from various seeds revealed significant variations in the ratio of saturated to unsaturated bases, highlighting the metabolic diversity across different plant species. annualreviews.org

Table 1: Ratio of Saturated to Unsaturated Sphingoid Bases in Various Seeds

| Seed Source | Saturated Base (Phytosphingosine) % | Unsaturated Base (this compound) % |

| Corn | 90 | 10 |

| Peanut | 50 | 50 |

| Soybean | 20 | 80 |

| Flax | 15 | 85 |

| Data sourced from Carter et al. (1963). nih.gov |

While prominent in plants, this compound can also be detected in yeast, particularly in transgenic strains expressing plant sphingolipid desaturase enzymes. nih.gov This underscores its role as a direct product of desaturase activity. nih.gov Beyond its structural role, recent metabolomic studies have identified this compound as a potential biomarker. For instance, in human plasma, levels of this compound, along with 9-cis-retinoic acid, have been identified as discriminative biomarkers for early-onset ventricular fibrillation following ST-segment elevation myocardial infarction (STEMI). tandfonline.comnih.govmdpi.comnih.gov This finding suggests its significance extends from being a simple metabolic intermediate to a molecule with potential diagnostic value in human health. tandfonline.comcmdm.tw

Structure

2D Structure

3D Structure

Properties

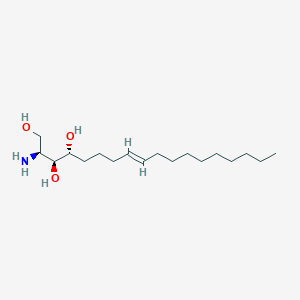

Molecular Formula |

C18H37NO3 |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

(E,2S,3S,4R)-2-aminooctadec-8-ene-1,3,4-triol |

InChI |

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/b11-10+/t16-,17+,18-/m0/s1 |

InChI Key |

CQKNELOTFUSOTP-HMTIOLNVSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/CCC[C@H]([C@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |

Synonyms |

4-hydroxy-8-sphingenine |

Origin of Product |

United States |

Ii. Biosynthesis and Metabolic Pathways of Dehydrophytosphingosine

De Novo Sphingolipid Biosynthesis Initiation

The de novo synthesis of sphingolipids is a highly conserved pathway that starts in the endoplasmic reticulum. nih.govoup.com

The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govresearchgate.netfrontiersin.org SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, facilitates the condensation of L-serine and palmitoyl-CoA. researchgate.netwikipedia.orgnih.gov This reaction, a Claisen-like condensation, results in the formation of 3-ketodihydrosphingosine (also known as 3-ketosphinganine). researchgate.netwikipedia.orgdrugbank.com The activity of SPT is a critical regulatory point for the entire sphingolipid biosynthetic pathway. nih.govahajournals.org In mammals, SPT is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits. nih.govwikipedia.org

Following its formation, 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (DHS), also called sphinganine. uniprot.orggerli.comnih.gov This reduction is catalyzed by the enzyme 3-ketodihydrosphingosine reductase, with the Tsc10 protein being a key player in this process in yeast. uniprot.orgnih.govymdb.canih.gov This step is the second committed step in the de novo synthesis of sphingoid bases. uniprot.orgresearchgate.net

Serine Palmitoyltransferase (SPT) Activity and 3-Ketodihydrosphingosine Formation

Dehydrophytosphingosine as a Precursor in Ceramide Synthesis

This compound, along with other long-chain bases like dihydrosphingosine and phytosphingosine (B30862), serves as a precursor for the synthesis of ceramides (B1148491). nih.govnih.gov Ceramides are formed through the N-acylation of these sphingoid bases. nih.gov Specifically, phytosphingosine, a saturated analog of this compound, is a key precursor for ceramides in plants and is also found in animal tissues. gerli.comresearchgate.netannualreviews.org Studies have shown that certain exogenous ceramides can be modified within cells to become precursors for the synthesis of other endogenous ceramide species. mdpi.comnih.gov

Intermediacy within Sphingolipid-to-Glycerophospholipid Metabolic Pathways

Sphingolipids and glycerophospholipids are major components of cellular membranes, and there is significant crosstalk between their metabolic pathways. cam.ac.ukmolbiolcell.org Sphingosine-1-phosphate (S1P), a metabolite derived from sphingosine (B13886), is a key intermediate that links sphingolipid and glycerophospholipid metabolism. nih.gov The degradation of S1P by S1P lyase is the committed step in a pathway that ultimately converts sphingolipids into glycerophospholipids. nih.gov This metabolic route is conserved from yeast to humans. nih.gov The breakdown products of S1P, phosphoethanolamine and fatty aldehydes, can be utilized for the synthesis of glycerophospholipids like phosphatidylethanolamine (B1630911) and for the production of fatty acids. gerli.comcam.ac.uk

Enzymatic Regulation of this compound Levels

The cellular levels of this compound and other sphingoid bases are tightly regulated by the activity of various enzymes.

The diversity of sphingolipids is in part due to the modification of the long-chain base backbone by enzymes such as elongases and hydroxylases. Fatty acid elongases are responsible for synthesizing the very-long-chain fatty acids (VLCFAs) that are incorporated into ceramides. oup.comfrontiersin.orgbiomolther.orgnih.gov Mammals have seven different elongase enzymes (ELOVL1-7), each with specific substrate preferences, which contributes to the variety of ceramide species. oup.combiomolther.orgnih.gov For instance, ELOVL1 is primarily responsible for producing C24 sphingolipids. oup.com Additionally, hydroxylases can modify the fatty acid or the sphingoid base itself, further increasing the complexity of these lipids.

Sphingosine Kinase Activity and Sphingosine-1-Phosphate Production

Sphingosine kinases (SphK) are crucial enzymes that catalyze the phosphorylation of sphingoid long-chain bases to form sphingoid base-1-phosphates, which are potent signaling molecules. nih.gov There are two primary isoenzymes in mammals, SphK1 and SphK2. wikipedia.org These kinases phosphorylate sphingosine to produce the well-studied signaling molecule sphingosine-1-phosphate (S1P). nih.govnih.gov The activity of these kinases is central to the "sphingolipid rheostat," a concept that balances the levels of pro-apoptotic ceramide and sphingosine against pro-survival S1P. nih.gov

Sphingosine kinases exhibit substrate specificity, but SphK2, in particular, has a broader range of substrates compared to SphK1. biorxiv.org SphK2 is known to phosphorylate not only sphingosine and dihydrosphingosine but also phytosphingosine. biorxiv.orguniprot.org Given that this compound is the unsaturated analog of phytosphingosine, it serves as a substrate for phosphorylation by sphingosine kinases. researchgate.netresearchgate.net This reaction yields this compound-1-phosphate. The phosphorylation of sphingoid bases like this compound is an essential step in their catabolism, as the resulting phosphate (B84403) products are targeted for irreversible degradation by sphingosine-1-phosphate lyase. biorxiv.org

Comparative Aspects of Sphingolipid Metabolism across Organisms

Sphingolipid metabolism displays a remarkable degree of conservation across eukaryotes, yet significant differences exist between microbes, plants, and mammals, reflecting their distinct evolutionary paths and physiological needs. nih.gov

The sphingolipid biosynthesis pathways in fungi and yeast share many similarities with those in mammals and plants, indicating an ancient eukaryotic origin. nih.govplos.org Fungal sphingolipid synthesis begins in the endoplasmic reticulum with the condensation of serine and a fatty acyl-CoA. imrpress.com A key feature in fungi is the presence of the sphingolipid C4-hydroxylase (Sur2), which hydroxylates dihydrosphingosine to create phytosphingosine. imrpress.com This phytosphingosine can then be desaturated. For instance, when plant sphingolipid desaturases are expressed in yeast, the yeast can produce this compound from phytosphingosine, demonstrating the metabolic capability to process these compounds. oup.comnih.gov In fungi, complex sphingolipids like glycosyl inositol (B14025) phosphoryl ceramides (GIPCs) are formed, which are crucial for growth and virulence. plos.orgimrpress.com Some fungi, such as Aspergillus fumigatus, produce compounds that resemble sphingoid bases and exhibit antifungal properties. gerli.com

In contrast, sphingolipids are less common in bacteria. However, certain bacteria, particularly those in the phylum Bacteroidetes found in the gut, are known to produce sphingolipids. nih.gov Bacterial sphingolipids have distinct structural features, such as branched alkyl chains, resulting in odd-numbered chain lengths. nih.gov Studies have shown that these bacterial sphingolipids can be absorbed by the host and integrated into their metabolic pathways, influencing host lipid metabolism and immune function. nih.govcaymanchem.com

Plant sphingolipid metabolism exhibits several unique characteristics compared to other kingdoms. nih.gov While plants share the basic biosynthetic pathway, they produce a more diverse array of long-chain bases (LCBs). nih.govoup.com One of the most significant differences is the prevalence of phytosphingosine and its derivatives, including this compound (also known as 4-hydroxy-8-sphingenine). researchgate.netlibretexts.org

Plants possess specific sphingolipid Δ8 desaturases that introduce a double bond at the C-8 position of the LCB, leading to the formation of this compound. oup.com A unique aspect of these plant enzymes is their ability to produce both cis (Z) and trans (E) isomers of the Δ8 double bond, a feature not typically observed in other organisms. oup.com Furthermore, plants lack sphingomyelin (B164518), which is the most abundant sphingolipid in animals. libretexts.org Instead, their membranes are rich in complex glycosphingolipids called glycosylinositolphosphoceramides (GIPCs). libretexts.orgnih.gov This structural diversity in plant sphingolipids is essential for various cellular functions, including signaling, membrane stability, and responses to biotic and abiotic stress. researchgate.netnih.gov

In mammals, sphingolipid metabolism is organized into interconnected pathways often referred to as the sphingolipid or ceramide cycle. libretexts.org This network comprises three main routes: de novo synthesis, the salvage pathway, and the breakdown of complex sphingolipids. frontiersin.orgfrontiersin.org The central hub of this metabolic cycle is ceramide, a molecule composed of a sphingoid base and a fatty acid. frontiersin.orgwikipedia.org

De novo synthesis begins in the endoplasmic reticulum, where serine and palmitoyl-CoA are condensed to ultimately form dihydroceramide (B1258172), which is then desaturated to ceramide. wikipedia.org Ceramide can be transported to the Golgi apparatus to be converted into more complex sphingolipids, such as sphingomyelin (the most abundant complex sphingolipid in humans) or various glycosphingolipids. frontiersin.orgnih.gov The salvage pathway allows for the reuse of sphingosine, which is released from the breakdown of complex sphingolipids in the lysosomes and then re-acylated to form ceramide. frontiersin.org While phytosphingosine and its derivatives are primarily associated with plants and fungi, evidence suggests that some mammalian tissues, such as the skin, can synthesize phytosphingosine via the C4-hydroxylase activity of the DEGS2 enzyme. tandfonline.com

Iii. Cellular and Molecular Functions of Dehydrophytosphingosine

Role in Cellular Signaling and Signal Transduction Pathways.cmdm.twcmdm.tw

Dehydrophytosphingosine is a key player in cellular signaling, participating in complex signal transduction pathways that govern fundamental cellular processes. cmdm.twcmdm.tw Its involvement extends to the regulation of protein kinases, the modulation of gene expression, and interactions with other lipid mediators, collectively influencing cellular fate and function.

Modulation of Protein Kinase C Activity.nih.gov

Protein Kinase C (PKC) represents a family of enzymes that are central to signal transduction, regulating a wide array of cellular functions through the phosphorylation of various substrate proteins. nih.gov The activity of PKC is subject to modulation by various lipids, and research has indicated that sphingolipids, including this compound's structural relatives, can influence PKC-dependent phosphorylation. For instance, sphingosine (B13886) has been shown to inhibit the activity of PKC in the nuclei of cow mammary glands. nih.gov This inhibition was found to be reversible by the addition of excess phosphatidylserine, a key phospholipid in PKC activation, but not by other activators like diacylglycerol or calcium ions. nih.gov

Specifically, sphingosine was observed to inhibit the phosphorylation of a 56-kDa protein and a 36-kDa form of annexin (B1180172) I, while surprisingly enhancing the phosphorylation of a 43-kDa protein. nih.gov These findings suggest that sphingoid bases can regulate PKC-dependent phosphorylation within the nucleus by affecting the association of PKC or its substrates with membrane phospholipids. nih.gov While direct studies on this compound's specific modulation of PKC are less detailed, the established role of similar sphingolipids provides a strong basis for its potential involvement in these pathways.

Table 1: Effects of Sphingosine on PKC-Catalyzed Phosphorylation of Nuclear Proteins

| Substrate Protein | Effect of Sphingosine on Phosphorylation | Reversibility by Phosphatidylserine |

| 56-kDa protein | Inhibition | Yes |

| 43-kDa protein | Enhancement | Yes |

| 38-kDa annexin I | No effect | Not applicable |

| 36-kDa annexin I | Inhibition | Yes |

Data derived from studies on sphingosine, a structurally related sphingolipid. nih.gov

Influence on Gene Expression and Regulatory Networks.nih.govresearchgate.net

This compound has been identified as a molecule that can influence gene expression and participate in regulatory networks. nih.govresearchgate.net Epigenetic mechanisms, such as DNA methylation, are critical in regulating gene expression without altering the DNA sequence itself. biomodal.com These modifications can be influenced by various factors, including the cellular environment and signaling molecules. biomodal.com

Metabolites, including lipids, can modulate cell signaling pathways to maintain systemic homeostasis and influence gene regulatory networks. nih.govnih.gov The accumulation of certain lipids, for example, can lead to the sequestration of transcription factors, thereby reducing their availability for transcriptional activity and adjusting the expression of metabolic genes. nih.gov In the context of cardiac health, this compound has been identified as a potential biomarker, suggesting its involvement in metabolic pathways that can influence gene expression related to cardiac function. nih.gov For instance, studies have shown that lncRNA Tsix can bind to mir-34a-5p, which in turn affects the expression of retinol (B82714) binding protein 2 and has implications for cardiomyocyte apoptosis. nih.gov While the direct mechanisms of how this compound influences specific gene networks are still being elucidated, its role as a bioactive lipid mediator points to its significance in the broader regulation of gene expression. cmdm.twcmdm.tw

Interactions with Intracellular Lipid Mediators.cmdm.tw

This compound is part of the complex network of sphingolipids, which are known to interact with other intracellular lipid mediators to regulate cellular processes. cmdm.twmdpi.com Sphingolipids and their metabolites, such as ceramides (B1148491) and sphingosine-1-phosphate, are themselves bioactive lipids involved in a multitude of signaling pathways. mdpi.com These pathways are not isolated; instead, they exhibit synergistic interactions with other lipid mediator pathways, such as those involving eicosanoids and platelet-activating factor. mdpi.com

Lipid droplets, once considered mere fat storage organelles, are now recognized as dynamic hubs that integrate metabolic and inflammatory processes. nih.gov They can sequester lipids and proteins, limiting their availability for signaling, or release them on demand to act as signaling mediators. nih.gov The interplay between different classes of lipid mediators is crucial for a coordinated cellular response. For example, the remodeling of membrane glycerophospholipids can lead to the production of potent mediators like platelet-activating factor, while the metabolism of sphingolipids generates its own set of signaling molecules. mdpi.com this compound, as a precursor in the sphingolipid metabolic pathway, is positioned to influence these intricate signaling cascades. nih.gov

Contribution to Membrane Structure and Integrity.nih.govgerli.comresearchgate.net

The structural integrity and barrier function of cellular membranes are fundamental to cell survival and function. This compound, as a constituent of the sphingolipid class, plays a significant role in maintaining these critical membrane properties. nih.gov

Integration into Biomembranes and Lipid Barrier Function.nih.gov

Sphingolipids are essential components of biomembranes and are involved in a wide range of physiological functions, including the maintenance of the skin's barrier function. nih.gov The outermost layer of the skin, the stratum corneum, relies on a unique lipid matrix composed mainly of ceramides, cholesterol, and free fatty acids to prevent water loss and protect against environmental insults. universiteitleiden.nlrsc.org

The specific structure of ceramides, which can be derived from this compound, influences the organization and properties of this lipid barrier. researchgate.netnih.gov For example, the presence of a hydroxyl group at the C4 position in phytoceramides, which are derived from phytosphingosine (B30862) (a saturated form of this compound), allows for additional hydrogen bonding. researchgate.net This can lead to a more ordered domain structure compared to ceramides lacking this feature. researchgate.net However, studies have also shown that phytoceramides with very long acyl chains can increase the permeability of model lipid membranes compared to other ceramide types. researchgate.net The unsaturation present in this compound can also impact the packing and phase behavior of the lipid matrix. researchgate.net These findings highlight the nuanced and critical role that the specific structure of sphingoid bases like this compound plays in the formation and function of the skin's lipid barrier. researchgate.netnih.gov

Impact on Membrane Permeability and Stability.gerli.com

The composition of a lipid bilayer significantly affects its permeability and stability. nih.govaatbio.com Factors such as temperature, pH, and the presence of specific lipids and proteins can all modulate these properties. aatbio.com Cholesterol, for instance, is known to have a concentration-dependent effect on membrane organization, influencing its permeability by ordering the lipid chains. nih.gov

Involvement in Lipid Raft Formation and Microdomains (as component of complex sphingolipids)

This compound, as a sphingoid long-chain base, is a fundamental precursor and structural component of complex sphingolipids. nih.govembopress.org These complex sphingolipids, such as phosphosphingolipids and glycosphingolipids, are integral to the formation of specialized membrane microdomains known as lipid rafts. researchgate.netwikipedia.orgmdpi.com Lipid rafts are dynamic, ordered, and tightly packed domains within the cell membrane, enriched in cholesterol and sphingolipids. wikipedia.orgnih.govnih.govmdpi.com The unique structure of sphingolipids, including those derived from this compound, allows them to associate preferentially with cholesterol, driving the phase separation that creates these rafts. wikipedia.orgnih.gov

In plants and fungi, this compound is one of the most abundant long-chain bases found in complex phosphosphingolipids like inositol (B14025) phosphorylceramides. gerli.com These complex sphingolipids are critical structural constituents of the cell membrane. mdpi.com The assembly of sphingolipids and sterols into these microdomains provides a platform for the organization of cellular processes. researchgate.netmdpi.com By serving as organizing centers, lipid rafts compartmentalize signaling molecules, which can facilitate or inhibit interactions necessary for signal transduction. wikipedia.orgmdpi.com Therefore, this compound plays a crucial, albeit indirect, role in the structural integrity and function of lipid rafts by being incorporated into the larger, complex sphingolipids that are essential for their formation. embopress.orgresearchgate.net These domains are involved in regulating vesicular traffic, cell polarity, and a variety of cell signaling pathways. nih.gov

Involvement in Fundamental Cellular Processes

This compound and its metabolites are implicated in a variety of fundamental cellular processes, underscoring their importance beyond simple structural roles. cmdm.twcmdm.tw As precursors to central signaling molecules like ceramides, they are positioned at a critical junction in sphingolipid metabolism that dictates cell fate. embopress.orglibretexts.org

Regulation of Cell Proliferation and Cell Cycle Progression

Sphingolipids, including derivatives of this compound, are significant regulators of cell proliferation and the cell cycle. libretexts.org The balance between different sphingolipid metabolites is critical; for instance, ceramides, for which this compound is a precursor, are well-known for their anti-proliferative effects and their ability to induce cell cycle arrest. libretexts.orggerli.com In contrast, sphingosine-1-phosphate, another related metabolite, generally promotes cellular division. embopress.orglibretexts.org

Research has shown that sphingoid bases can act as potent inhibitors of cell growth. libretexts.org They can inhibit protein kinase C, an enzyme involved in promoting cell proliferation. gerli.com The progression of the cell cycle is a tightly regulated process driven by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.govmdpi.comnih.gov External signals, such as growth factors, initiate signaling pathways that control the activity of these CDK-cyclin complexes. nih.gov The influence of sphingolipids on these pathways can lead to cell cycle arrest, often in the G1 phase. gerli.comnih.gov For example, studies on osteosarcoma cells treated with polydatin (B1678980) showed that altered levels of lipid metabolites, including this compound, were associated with induced cell cycle arrest. nih.gov This suggests that this compound is involved in the complex network of signals that govern whether a cell continues to divide or ceases proliferation. frontiersin.orgfrontiersin.org

Mediation of Cell Differentiation

This compound and its downstream metabolites are also involved in mediating cell differentiation. cmdm.twuu.nl Ceramides, derived from sphingoid bases like this compound, are known to facilitate antimitogenic responses that include cell differentiation. libretexts.orggerli.com This process involves cells developing more specialized functions, which is often coupled with a halt in proliferation.

In a study on human osteosarcoma cells, treatment with polydatin was shown to promote osteoblast differentiation and mineralization. nih.gov This differentiation process was accompanied by significant changes in the cellular lipid profile, which included altered levels of this compound. nih.gov This finding indicates a correlation between this compound metabolism and the induction of a differentiated phenotype in cancer cells. nih.gov Furthermore, this compound has been identified alongside 9-cis-retinoic acid as a potential biomarker in certain conditions; retinoic acid itself is a well-known substance involved in regulating cell growth and differentiation. nih.govdbcls.jp

Link to Programmed Cell Death (Apoptosis) Pathways

This compound is directly linked to the induction of programmed cell death, also known as apoptosis. cmdm.twcmdm.twresearchgate.net Apoptosis is a regulated and essential process for removing unwanted or damaged cells, involving distinct signaling pathways. reactome.orgmdpi.com Research has specifically demonstrated that this compound isolated from maize can induce apoptosis in Caco-2 human colon cancer cells. mdpi.comresearchgate.net

The pro-apoptotic function of this compound is often mediated through its conversion to other bioactive sphingolipids, particularly ceramides. gerli.com Ceramides are established as critical mediators in triggering apoptosis in response to various cellular stresses. embopress.orglibretexts.orggerli.com The accumulation of ceramide can activate a cascade of events leading to the execution phase of apoptosis. mdpi.com Related sphingoid bases, such as sphingadienines, have also been shown to promote apoptosis by inhibiting pro-survival pathways like Akt signaling. gerli.com Studies on various plant and fungus-derived sphingoid bases have confirmed their ability to induce apoptosis in human colon cancer cells, suggesting this is a conserved function. researchgate.net This process may involve the activation of caspase pathways and modulation of other signaling molecules like β-catenin. researchgate.net

Table 1: Research Findings on this compound's Role in Apoptosis This table is interactive and can be sorted by clicking on the column headers.

| Source Organism | Target Cell Line | Observed Effect | Relevant Pathway | Citation |

|---|---|---|---|---|

| Maize (Zea mays) | Caco-2 (Human colon cancer) | Induction of apoptosis | Caspase pathway, β-catenin signaling | researchgate.net, mdpi.com |

| Plants and Fungi | Caco-2 (Human colon cancer) | Induction of apoptosis | Caspase pathway, β-catenin signaling | researchgate.net |

Role in Cell Adhesion

The role of this compound in cell adhesion is primarily structural and indirect, stemming from its status as a building block for complex sphingolipids. nih.gov Cell adhesion, the process by which cells attach to each other or to the extracellular matrix, is fundamental for tissue structure and cell communication. cusabio.com This process is mediated by cell adhesion molecules (CAMs), which include integrins, cadherins, selectins, and members of the immunoglobulin superfamily. cusabio.comnih.gov

Glycosphingolipids, which are complex lipids containing a ceramide backbone (to which this compound contributes) and a carbohydrate moiety, are known to be involved in cell adhesion. dntb.gov.ua These molecules are often localized in lipid rafts, where they can modulate the function of adhesion receptors and participate in signaling events related to cell-cell and cell-matrix interactions. nih.gov Sphingolipids are recognized for their involvement in various physiological functions, including cell adhesion. nih.gov Therefore, by being incorporated into these larger, functional molecules, this compound contributes to the lipid environment necessary for proper cell adhesion processes.

Iv. Biological Activities and Regulatory Mechanisms of Dehydrophytosphingosine

Immunomodulatory and Anti-inflammatory Properties

Dehydrophytosphingosine and related sphingolipids are integral to the regulation of immune and inflammatory responses. nih.govgerli.com It is considered a natural inflammation regulator, contributing to anti-inflammatory processes within the body. nih.gov Some plant-derived sphingolipids have demonstrated anti-inflammatory properties, and certain sphingolipids are known to possess immunostimulatory activities. mdpi.comgerli.com In specific contexts, such as osteoporosis models in rats, this compound levels have been correlated with immune function and inflammatory cytokines like IL-17 and TNF-α. tandfonline.com

A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the production of inflammatory mediators. nih.gov Research indicates it can effectively inhibit a variety of inflammatory cytokines, including Interleukin-1 alpha (IL-1α) and protein kinase C, primarily through the inhibition of prostaglandin (B15479496) synthesis. nih.gov Its saturated counterpart, phytosphingosine (B30862), has also been shown to inhibit the release of pro-inflammatory cytokines. researchgate.net While some studies show an inhibitory effect, others have noted a positive correlation between this compound and pro-inflammatory cytokines in specific disease states, suggesting its role may be context-dependent. tandfonline.com

Table 1: this compound and Related Compounds' Effects on Inflammatory Cytokines

| Compound | Cytokine/Mediator | Observed Effect | Source |

| This compound | Interleukin-1 alpha (IL-1α) | Inhibition | nih.gov |

| This compound | Protein Kinase C | Inhibition | nih.gov |

| This compound | Prostaglandins | Inhibition of synthesis | nih.gov |

| This compound | Interleukin-17 (IL-17) | Significant positive correlation in OVX rats | tandfonline.com |

| This compound | Tumor Necrosis Factor-alpha (TNF-α) | Significant positive correlation in OVX rats | tandfonline.com |

| Phytosphingosine | Pro-inflammatory cytokines | Inhibition of release | researchgate.net |

Emerging research highlights a connection between this compound and the maintenance of the intestinal barrier. tandfonline.comfigshare.comresearchgate.net Studies have identified it as a metabolite that is closely associated with intestinal barrier and immune function. tandfonline.com In a study on ovariectomized rats, estrogen deficiency was found to impair the intestinal barrier; however, treatment with probiotics, which altered the levels of metabolites including this compound, helped to adjust the gut microbiome and improve the inflammatory status. tandfonline.com

Inhibition of Inflammatory Cytokines

Antimicrobial Activity (indirectly through phytosphingosine context)

While direct studies on this compound's antimicrobial properties are limited, its role as an antibacterial agent has been noted. nih.gov Extensive research on its saturated analog, phytosphingosine, provides significant insight into the antimicrobial potential of this class of compounds. Phytosphingosine, a natural component of the skin's stratum corneum, is part of the body's natural defense system and exhibits broad-spectrum antimicrobial activity. dergipark.org.trresearchgate.netdergipark.org.tr It is effective against numerous Gram-positive bacteria, some Gram-negative bacteria, and fungi. researchgate.netnih.gov

Table 2: Antimicrobial Spectrum of Phytosphingosine

| Microorganism Type | Species | Activity Level | Source |

| Gram-positive Bacteria | Staphylococcus aureus | Profoundly effective | nih.gov |

| Streptococcus pyogenes | Active | nih.gov | |

| Micrococcus luteus | Active | nih.gov | |

| Propionibacterium acnes | Active | nih.gov | |

| Brevibacterium epidermidis | Active | nih.gov | |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Moderately active | nih.gov |

| Escherichia coli | Ineffective | nih.gov | |

| Serratia marcescens | Ineffective | nih.gov | |

| Fungi | Candida albicans | Active | nih.gov |

Responses to Cellular Stress Conditions

This compound is involved in cellular signaling pathways that respond to various physiological and environmental stressors. nih.govcmdm.tw

In plants, sphingolipids are recognized as signaling molecules that participate in the physiological adaptations to environmental challenges, including abiotic stresses like heat. nih.govfrontiersin.org this compound has been reported in plants such as Arabidopsis thaliana. nih.gov While the precise role of sphingolipids in the heat stress response of higher plants is still being explored, studies in yeast show they function as signaling molecules in these conditions. frontiersin.org In an analysis of Begonia grandis leaves subjected to heat stress, the levels of all detected sphingolipids were dramatically reduced, suggesting a dynamic and highly coordinated remodeling of lipid processes in adaptation to high temperatures. frontiersin.org

This compound plays a role in the cellular response to ischemic stress and ischemia-reperfusion injury. nih.gov The sphingolipid metabolic pathway is a key factor in the pathophysiology of conditions like heart failure, where abnormal levels of metabolites can contribute to oxidative stress and inflammatory responses. researchgate.net A metabolomics study identified this compound as a novel biomarker for early ventricular fibrillation (VF) following ST-elevated myocardial infarction (STEMI), a severe ischemic event. nih.govnih.gov The research found that plasma levels of this compound, in combination with 9-cis-Retinoic acid, could effectively predict the occurrence of early VF post-STEMI. nih.gov

Table 3: this compound in the Context of Ischemic Stress

| Finding | Context | Significance | Source |

| Involvement in cellular response | Ischemic stress or ischemia-reperfusion injury | Participates in the activation of apoptotic pathways | nih.gov |

| Identified as a novel biomarker | Early ventricular fibrillation (VF) after ST-elevated myocardial infarction (STEMI) | Differentiated between VF and non-VF patient groups | nih.govnih.gov |

| Predictive Value | Combination model with 9-cis-Retinoic acid | Good predictive value for early-onset VF after STEMI (AUC = 0.884) | nih.gov |

Involvement in Abiotic Stress Responses (e.g., Heat Stress in Plants)

Regulation of this compound Levels by Metabolic State and Environmental Cues

The cellular concentration of this compound, like other sphingolipids, is meticulously regulated in response to both internal metabolic conditions and external environmental stimuli. This regulation is crucial as sphingolipid intermediates are potent signaling molecules, and imbalances can lead to cellular dysfunction. libretexts.org The synthesis and degradation of these lipids are part of a dynamic metabolic network that allows organisms to adapt to changing conditions. nih.govelifesciences.org

In plants, this compound is a key component of the sphingolipid repertoire and is involved in fundamental processes such as membrane stability, cell signaling, and stress responses. researchgate.net Its levels are not static but fluctuate in response to developmental stages and environmental challenges. researchgate.netfrontiersin.org For instance, the metabolic profile of the medicinal plant Angelica sinensis shows significant variation in this compound levels between its seedling and picking stages, reflecting developmental and metabolic shifts. frontiersin.org This highlights the dynamic regulation of sphingolipid metabolism throughout a plant's life cycle.

Metabolomic studies have increasingly identified this compound as a responsive biomarker to metabolic disturbances and pathological states. nih.govnih.gov In a study on patients with ST-segment elevation myocardial infarction (STEMI), plasma levels of this compound were found to be a discriminative biomarker for predicting early-onset ventricular fibrillation (VF), indicating that its concentration is altered during acute cardiometabolic stress. nih.govresearchgate.net This suggests that this compound levels are closely tied to systemic metabolic homeostasis and can be perturbed during disease. nih.gov

Environmental cues are potent modulators of secondary metabolism in plants and other organisms. d-nb.infojuniperpublishers.com Factors such as temperature, water availability, light, and soil conditions can trigger significant shifts in the biosynthesis and accumulation of various metabolites, including sphingolipids. d-nb.infojuniperpublishers.comfrontiersin.org Plants, in particular, utilize sphingolipids in their response to both abiotic and biotic stresses, such as pathogen attacks. researchgate.netcmdm.tw The ability to modulate the levels of compounds like this compound is part of a sophisticated defense and adaptation strategy. researchgate.netfrontiersin.org

The following tables summarize key research findings on the regulation of this compound levels by different metabolic and environmental factors.

Table 1: Regulation of this compound by Metabolic State

This table presents findings from studies where this compound levels were observed to change in response to specific metabolic or pathophysiological conditions.

| Organism/System | Condition | Observed Change in this compound | Research Focus | Reference(s) |

| Human | Ventricular Fibrillation (VF) post-STEMI | Identified as a key discriminative biomarker | Metabolomic analysis to find predictive biomarkers for early-onset VF after myocardial infarction. | nih.gov, researchgate.net |

| Angelica sinensis (medicinal plant) | Growth Stage (Seedling vs. Picking) | Levels vary significantly between stages | Investigating the interaction between root metabolism and rhizosphere microbiota during plant growth. | frontiersin.org |

| Drosophila melanogaster | Genetic Mutation (TRPγ channel) | Indirectly linked to altered lipid metabolism | Studying the role of TRPγ channels in sensing metabolic status and regulating lipid and protein homeostasis. | elifesciences.org |

Table 2: Influence of Environmental Cues on Plant Sphingolipid Metabolism

This table outlines various environmental factors known to affect the secondary metabolism of plants, which includes the class of compounds to which this compound belongs.

| Environmental Factor | General Effect on Plant Secondary Metabolites | Relevance to this compound | Reference(s) |

| Temperature | Extremes can alter metabolic pathways and compound accumulation. | As a plant sphingolipid, its synthesis is likely temperature-sensitive as part of the overall stress response. | d-nb.info, juniperpublishers.com, mdpi.com |

| Drought (Water Stress) | Can induce the production of specific stress-related metabolites. | Sphingolipids are crucial in managing abiotic stress, including drought. | d-nb.info, juniperpublishers.com |

| Light Intensity/UV Radiation | Affects photosynthetic and secondary metabolic pathways. | Biosynthesis pathways of precursors can be influenced by light conditions. | d-nb.info, juniperpublishers.com |

| Soil Conditions (Salinity, Fertility) | Impacts nutrient uptake and can induce salt-stress responses, altering metabolism. | Changes in precursor availability and stress signaling can modulate sphingolipid levels. | d-nb.info, juniperpublishers.com, frontiersin.org |

| Pathogen Interaction | Induces defense responses, often involving changes in lipid signaling molecules. | Plant sphingolipids, including this compound, are implicated in plant-pathogen interactions. | researchgate.net, cmdm.tw |

V. Dehydrophytosphingosine in Pre Clinical Disease Models and Biological Systems

Cardiovascular System Studies

Recent metabolomic research has highlighted dehydrophytosphingosine as a molecule of interest in the context of cardiac pathophysiology, particularly in acute and life-threatening conditions.

This compound has emerged as a novel potential biomarker for the early risk prediction of ventricular fibrillation (VF) following ST-segment elevation myocardial infarction (STEMI). nih.gov In a study involving plasma samples from STEMI patients, metabolomic analysis was used to identify metabolites that could discriminate between patients who developed early VF and those who did not. nih.gov Through ultra-performance liquid chromatography and mass spectrometry, this compound was identified as one of the most discriminative biomarkers. nih.gov

This compound is a precursor to ceramide, a central molecule in the sphingolipid metabolic pathway. nih.gov Sphingolipids are integral components of cell membranes and are involved in cellular responses to ischemic stress and reperfusion injury, as well as in activating apoptotic pathways. nih.gov The identification of this compound as a biomarker in this context suggests that alterations in sphingolipid metabolism are closely linked to the acute events following myocardial infarction. nih.govsummitmd.com Cardiac troponins remain the primary clinical biomarkers for diagnosing myocardial injury due to their high specificity and sensitivity for myocardial necrosis. avalonhcs.comfrontiersin.org However, the discovery of metabolic biomarkers like this compound opens new avenues for understanding the molecular disturbances that predispose individuals to severe arrhythmic complications post-infarction. nih.govmdpi.com

The same metabolomic study that identified this compound as a biomarker for myocardial infarction also established its association with the ventricular fibrillation (VF) phenotype. nih.gov The research aimed to find predisposing factors for early VF in patients with acute coronary syndrome, a critical issue with significant health implications. nih.gov Previous studies have explored factors like infarct size and genetic predisposition, but the results have often been conflicting, pointing to the existence of additional contributing factors. nih.govnih.gov

The analysis of plasma from a propensity-score matched cohort of STEMI patients (with and without VF) revealed that this compound levels were significantly different between the two groups, making it a key metabolite for discriminating the VF phenotype. nih.gov This finding implicates the sphingolipid pathway in the electrophysiological instability that leads to VF. nih.govfrontiersin.org this compound's role as an anti-inflammatory and antibacterial agent may also be relevant, suggesting a complex interplay between ischemia, inflammation, and arrhythmogenesis. nih.gov

Table 1: Key Research Findings on this compound in Cardiovascular Models

| Finding | Study Context | Implication | Reference |

|---|---|---|---|

| Identification as a Biomarker | Metabolomic analysis of plasma from STEMI patients. | Potential for early risk stratification of ventricular fibrillation. | nih.gov |

| Association with VF | Comparison of metabolite levels in VF vs. non-VF patient cohorts. | Suggests involvement of sphingolipid metabolism in arrhythmogenesis. | nih.gov |

Identification as a Metabolomic Biomarker in Pre-clinical Myocardial Infarction Models

Role in Other Organ Systems (Pre-clinical)

Beyond the cardiovascular system, this compound and its metabolic derivatives are involved in the pathophysiology of other organ systems, notably in neurodegenerative processes and general lipid metabolism.

This compound is a direct precursor to ceramide, a bioactive sphingolipid deeply implicated in neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. mdpi.comnih.gov Ceramide metabolism occurs through several pathways, including de novo synthesis in the endoplasmic reticulum, where precursors like dihydrosphingosine (a related sphingoid base) are converted to dihydroceramide (B1258172) and then to ceramide. mdpi.com this compound follows a similar path in its incorporation into ceramides (B1148491).

In the context of neurodegeneration, metabolic shifts often favor the accumulation of ceramide, which promotes cell stress, inhibits cell growth, and induces apoptosis (programmed cell death). mdpi.comnih.gov Elevated ceramide levels have been linked to mitochondrial dysfunction, a key element in the pathology of neurodegenerative diseases. nih.govmdpi.com Conversely, sphingosine-1-phosphate (S1P), a downstream metabolite, often has opposing, neuroprotective effects. nih.gov Therefore, the balance between ceramide and S1P, often termed the "sphingolipid rheostat," is critical. As a precursor, this compound levels can influence this balance, thereby potentially contributing to the progression of neurodegenerative pathways by feeding into the ceramide pool. nih.govgerli.com

Sphingolipids, including this compound, are fundamental to lipid metabolism. biomolther.org Hyperlipidemia, a condition characterized by abnormally high levels of lipids like cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. nih.govnih.govfrontiersin.org Research into anti-hyperlipidemia strategies often focuses on modulating lipid metabolic pathways. biomolther.orgmdpi.com

Potential Involvement in Neurodegenerative Pathways (via ceramide mediation)

This compound in Plant and Fungal Physiology

This compound is not exclusive to animal systems; it is a common sphingoid base found in plants and fungi, where it plays essential structural and signaling roles. annualreviews.orgnih.gov In plants, sphingolipids are crucial components of the plasma membrane and are involved in processes like signal transduction, membrane stability, programmed cell death, and responses to both biotic and abiotic stress. researchgate.netresearchgate.net

This compound, specifically 4-hydroxy-8-sphingenine, is often more abundant in plants than its saturated counterpart, phytosphingosine (B30862). libretexts.org It is found in various plant tissues and is a key component of complex sphingolipids such as glucosylceramides (GlcCers) and glycosylinositolphosphoceramides (GIPCs). researchgate.netlibretexts.org For example, in Arabidopsis thaliana, this compound is a major long-chain base. nih.govlibretexts.org Its presence and concentration can vary between different plant species and tissues, indicating specific functional roles. researchgate.netfrontiersin.org

In fungi, sphingolipids also have distinct compositions and functions. researchgate.netlibretexts.org While some yeasts primarily contain saturated bases like phytosphingosine, filamentous fungi can feature unique methylated and unsaturated sphingoid bases in their glucosylceramides. researchgate.netlibretexts.org The structural diversity of sphingoid bases like this compound across plants and fungi underscores their fundamental importance in building robust cell membranes and mediating cellular responses to the environment. oup.com

Table 2: Occurrence of this compound in Biological Systems

| Biological System | Primary Role | Specific Examples | Reference |

|---|---|---|---|

| Plants | Structural component of membranes, signaling molecule. | Found in Arabidopsis thaliana and Averrhoa bilimbi. A major base in glucosylceramides. | annualreviews.orgnih.govlibretexts.org |

| Fungi | Membrane structure, cell integrity. | Present in various fungal species, with structural variations common in filamentous fungi. | gerli.comresearchgate.netlibretexts.org |

| Animals | Metabolic precursor, signaling molecule. | Identified as a biomarker in pre-clinical human studies (myocardial infarction). | nih.gov |

Contribution to Plant Defense Mechanisms

This compound, as a key constituent of the broader sphingolipid class, is integral to the complex innate immune system of plants. frontiersin.org Sphingolipids are not merely structural components of cell membranes; they are critical bioactive molecules involved in signaling pathways that regulate fundamental cellular processes, including programmed cell death (PCD), which is a crucial defense strategy against pathogens. frontiersin.orgcmdm.tw Plants utilize a sophisticated defense system that includes both pre-existing physical and chemical barriers and induced responses upon pathogen attack. nih.govgau.edu.bdnih.gov The modulation of sphingolipid content, including levels of this compound, has been shown to affect plant tolerance to various pathogens by influencing these defense responses. cmdm.tw

Research in Arabidopsis has demonstrated that the sphingolipid composition is actively modified during interactions with pathogens, suggesting a direct role in immunity. frontiersin.orgcmdm.tw Long-chain bases like this compound and its phosphorylated derivatives can act as signaling molecules that trigger or modulate defense pathways. frontiersin.org One of the primary mechanisms through which these lipids contribute to defense is the regulation of PCD. frontiersin.org This process allows the plant to sacrifice a limited number of cells at the site of infection to prevent the spread of biotrophic pathogens, which require living host tissue to proliferate. gau.edu.bd The accumulation of certain sphingolipids can initiate this cell death program, effectively containing the threat. frontiersin.org

Furthermore, sphingolipids are essential for the integrity and function of membrane microdomains, often called lipid rafts. frontiersin.org These specialized membrane regions are enriched in sphingolipids and sterols and serve as platforms for organizing proteins involved in signal transduction during immune responses. frontiersin.org By influencing the structure of these domains, this compound can impact the efficiency of pathogen recognition and the subsequent activation of defense signaling cascades. frontiersin.org The structural diversity of sphingolipids, arising from variations in their long-chain bases like this compound, fatty acid chains, and head groups, allows for a wide range of functions in plant immunity. frontiersin.orggerli.com

Table 1: Research Findings on this compound in Plant Systems

| Organism/System | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|

| Arabidopsis thaliana | Sphingolipid content and pathogen tolerance | Modifications in sphingolipid composition, including long-chain bases like this compound, affect tolerance to hemibiotrophic and necrotrophic pathogens. | cmdm.tw |

| General Plant Models | Sphingolipids in Programmed Cell Death (PCD) | Bioactive sphingolipids are deeply involved in regulating PCD as a defense response to pathogen attack. | frontiersin.org |

| General Plant Models | Sphingolipids in membrane function | This compound is a component of complex phosphosphingolipids that are crucial for membrane structure and signaling. | gerli.com |

Biological Significance in Yeast and Fungi

In yeast and fungi, this compound is a fundamental sphingoid long-chain base that serves as a precursor and structural backbone for complex sphingolipids, which are essential for cellular function. gerli.commdpi.com Unlike mammals, fungi and yeast possess a unique set of complex sphingolipids, primarily inositol (B14025) phosphorylceramides (IPCs) and their mannosylated derivatives, which are not found in animal cells. gerli.com this compound is one of the most abundant long-chain bases, along with phytosphingosine, in these molecules. gerli.com These lipids are critical components of the plasma membrane and are involved in a multitude of cellular processes, including growth, differentiation, and stress responses. frontiersin.orgmdpi.com

The budding yeast Saccharomyces cerevisiae has been an invaluable model organism for elucidating the roles of sphingolipids. mdpi.comfrontiersin.orgaimspress.com In S. cerevisiae, sphingolipid metabolism is crucial for viability and is tightly regulated. mdpi.com this compound is a component of ceramides that are further processed into complex sphingolipids like IPC, mannosyl-inostiol phosphorylceramide (MIPC), and mannosyl-diinositol phosphorylceramide (M(IP)₂C). mdpi.com These complex sphingolipids are vital for maintaining membrane integrity, regulating the function of membrane-associated proteins, and forming lipid rafts. frontiersin.orgfrontiersin.org Lipid rafts, enriched in sphingolipids and ergosterol, are signaling hubs that play crucial roles in cell polarization and hyphal growth in filamentous fungi. frontiersin.org

In pathogenic fungi, sphingolipids and their metabolic pathways are increasingly recognized as important virulence factors. nih.govmdpi.commdpi.com The ability of pathogenic fungi to adapt to the host environment, which often involves changes in morphology (e.g., yeast-to-hypha transition), is linked to sphingolipid metabolism. frontiersin.orgmdpi.com For example, in Candida glabrata, a common human pathogen, survival within host macrophages requires complex metabolic adaptations that involve lipid metabolism. cdfd.org.in Recent studies have also identified this compound as a potential biomarker for distinguishing between fungal species in the context of infection, highlighting its importance in fungal biology within a host. researchgate.net Given that the enzymes for synthesizing these unique fungal sphingolipids are absent in humans, the sphingolipid biosynthetic pathway represents a promising target for the development of novel antifungal therapies. mdpi.com

Table 2: Biological Roles of this compound in Yeast and Fungi

| Organism/Group | Biological Role/Significance | Associated Molecules/Processes | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | Structural component of complex sphingolipids | Inositol Phosphorylceramides (IPCs), MIPC, M(IP)₂C | gerli.commdpi.com |

| Filamentous Fungi | Component of lipid rafts, essential for hyphal growth | Glycosphingolipids (GSLs), Ergosterol | frontiersin.org |

| Yeast and Fungi (General) | Precursor for essential complex sphingolipids | Ceramides, Inositol Phosphorylceramides | gerli.com |

| Pathogenic Fungi | Contribution to virulence and host adaptation | Morphogenesis, Stress Response, Biomarker | mdpi.comresearchgate.net |

Vi. Advanced Research Methodologies and Analytical Approaches for Dehydrophytosphingosine Investigation

Lipidomics and Metabolomics Profiling

Lipidomics and metabolomics are powerful "omics" technologies that provide a comprehensive snapshot of the lipids and small-molecule metabolites within a biological system. mdpi.comlcms.cz These approaches are instrumental in identifying and quantifying DHS and related metabolites, offering insights into metabolic pathways and the discovery of potential biomarkers. mdpi.comnih.gov The general workflow involves sample collection, metabolite extraction, instrumental analysis, and data processing to reveal the metabolic fingerprint of a given biological state. lcms.cznih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone analytical technique for the investigation of Dehydrophytosphingosine. measurlabs.comchemyx.com This method combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry (MS). mpi-bremen.deirb.hr

In this technique, a sample containing a mixture of molecules is first introduced into the HPLC system. The components of the mixture are separated based on their interactions with a stationary phase (the column) and a mobile phase (a solvent). mpi-bremen.de As the separated components, including DHS, elute from the HPLC column, they are introduced into the mass spectrometer. nih.gov The MS then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for precise identification and quantification. irb.hr The high sensitivity of HPLC-MS enables the detection of compounds at very low concentrations, often at the picogram to femtogram level, which is crucial for studying low-abundance lipids like DHS. nih.gov

Recent advancements in ultra-performance liquid chromatography (UPLC), often used in conjunction with MS (UPLC/MS), offer even greater resolution and speed for analyzing complex biological samples. nih.gov

Table 1: HPLC-MS Parameters for Sphingolipid Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Column Chemistry | The type of stationary phase used for separation (e.g., C18, HILIC). | Affects the retention and separation of different sphingolipid species based on their polarity. |

| Mobile Phase Composition | The solvent or mixture of solvents that carries the sample through the column. | Gradients of organic solvents (e.g., acetonitrile, methanol) and water are often used to elute a wide range of sphingolipids. |

| Ionization Source | The method used to generate ions from the eluting compounds (e.g., Electrospray Ionization - ESI). | ESI is a soft ionization technique well-suited for analyzing lipids like DHS without significant fragmentation. |

| Mass Analyzer | The component of the MS that separates ions by their m/z ratio (e.g., Quadrupole, Time-of-Flight - TOF). | High-resolution mass analyzers provide accurate mass measurements for confident identification of DHS. |

| Detection Mode | Can be set to positive or negative ion mode depending on the analyte. | Sphingolipids like DHS are often detected in positive ion mode. |

Following data acquisition from HPLC-MS, sophisticated bioinformatics tools are essential for processing the large and complex datasets generated. nih.gov Software such as XCMS, MZmine, and MS-DIAL are used for initial data processing steps like peak detection, alignment, and quantification. nih.gov

For pathway and enrichment analysis, several powerful platforms are available:

MetaboAnalyst: A web-based tool that offers a comprehensive suite of statistical and functional analyses for metabolomics data. metaboanalyst.ca It can perform pathway analysis, enrichment analysis, and create visualizations to help interpret the biological significance of changes in metabolite levels, including DHS. nih.govmetaboanalyst.canih.gov

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information. cabidigitallibrary.org It contains pathway maps that can be used to visualize the metabolic context of DHS and its related enzymes and products.

HMDB (Human Metabolome Database): A comprehensive, freely available electronic database containing detailed information about small molecule metabolites found in the human body. It provides chemical, clinical, and biochemical data on metabolites, including DHS, and links to other relevant databases. cabidigitallibrary.org

These tools allow researchers to move from raw analytical data to meaningful biological insights, identifying metabolic pathways where DHS plays a significant role and generating new hypotheses for further investigation. nih.govcabidigitallibrary.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Based Techniques

Genetic and Molecular Biology Techniques

To understand the function of this compound and the genes that regulate its metabolism, researchers employ various genetic and molecular biology techniques.

Gene knockout studies are a powerful approach to elucidate the function of a specific gene. sangerinstitute.blogbiorxiv.org This technique involves inactivating or "knocking out" a target gene in a model organism, such as mice or yeast. sangerinstitute.blogwikipedia.org By observing the resulting changes in the organism's phenotype, researchers can infer the function of the knocked-out gene. biorxiv.orgwikipedia.org

In the context of DHS research, knocking out genes that encode for enzymes involved in its synthesis or degradation can reveal the specific roles of this sphingolipid in various physiological and pathological processes. numberanalytics.com For instance, analyzing the lipid profile of a knockout mouse model could demonstrate the direct impact of the absent enzyme on DHS levels and downstream signaling pathways. The development of CRISPR/Cas9 technology has made gene knockout more efficient and precise. wikipedia.org

Table 2: Model Organisms in Gene Knockout Studies

| Model Organism | Advantages for Studying this compound |

|---|---|

| Yeast (Saccharomyces cerevisiae) | Simple eukaryotic organism with well-characterized genetics, making it easy to manipulate genes involved in sphingolipid metabolism. |

| Mouse (Mus musculus) | A mammalian model that shares significant genetic and physiological similarities with humans, allowing for the study of DHS in the context of complex diseases. wikipedia.org |

| Zebrafish (Danio rerio) | Transparent embryos allow for real-time imaging of developmental processes affected by alterations in DHS metabolism. |

| Fruit Fly (Drosophila melanogaster) | A powerful genetic model for studying the fundamental roles of genes in development and disease. |

In Vitro and In Vivo Model Systems (Pre-clinical)

Pre-clinical research on this compound relies on both in vitro (in a dish) and in vivo (in a living organism) models to investigate its biological activities and mechanisms of action. frontiersin.org These models are crucial for bridging the gap between basic science discoveries and potential clinical applications. nih.gov

Cell culture models are indispensable tools for dissecting the molecular mechanisms of this compound's action at the cellular level. frontiersin.org These models involve growing cells in a controlled laboratory environment, allowing researchers to study cellular responses to DHS in a simplified and reproducible manner. frontiersin.orgnih.gov

Both two-dimensional (2D) and three-dimensional (3D) cell culture systems are utilized. While 2D cultures, where cells grow in a single layer on a flat surface, have been traditionally used, 3D culture models are gaining prominence as they more accurately mimic the in vivo cellular environment. researchgate.netgelomics.com Spheroids and organoids are examples of 3D models that better replicate cell-to-cell interactions and tissue-like structures. mdpi.com

Different cell lines, such as keratinocytes, fibroblasts, or cancer cells, can be used depending on the research question. For example, studies have used cell culture models to investigate the anti-inflammatory and antimicrobial properties of phytosphingosine (B30862), a related compound, in the context of skin health. researchgate.net

Animal Models for Systemic Biological Activity (e.g., mouse models)

Animal models, particularly mice, are indispensable for investigating the systemic biological activity of endogenous compounds like this compound. Mice are widely utilized in metabolic research because their genetic and physiological characteristics are well-documented, allowing for comparative studies and the modeling of human diseases. nih.gov The mouse genome shares a high degree of similarity with the human genome, and mice possess complex biological systems, including immune, endocrine, and nervous systems, that are analogous to those in humans. This makes them suitable for studying how metabolic shifts, including changes in sphingolipid profiles, contribute to various pathological states. nih.gov Researchers use various types of mouse models, such as inbred, outbred, genetically modified (knock-in/knockout), and chemically-induced models, to explore the multifaceted roles of metabolites. nih.gov

In the context of this compound, mouse models are crucial for moving beyond in-vitro findings to understand its function in a complex, whole-organism environment. Studies have implicated this compound and related sphingolipids in a range of systemic conditions, from metabolic disorders to neurodegenerative diseases, making in-vivo investigation essential. cjnmcpu.comnih.gov For instance, analyzing metabolic changes in animal models of cardiovascular disease has identified this compound as a relevant metabolite. cjnmcpu.com Similarly, mouse models of acute intrahepatic cholestasis, induced by various chemicals, have been used to perform integrated lipidomics and metabolomics, revealing alterations in sphingolipid pathways. frontiersin.org These models allow researchers to connect changes in the levels of specific lipids with observable pathologies and systemic responses. frontiersin.orgnih.gov

Furthermore, large-scale studies involving numerous mouse models of neuropsychiatric disorders have been used to identify common metabolic endophenotypes, such as altered brain lactate (B86563) levels and pH. elifesciences.org This type of transdiagnostic approach, applied across many different genetic and induced models, provides a powerful framework for investigating how systemic metabolites like this compound might be linked to central nervous system pathologies. elifesciences.org

Table 1: Examples of Mouse Models for Investigating Pathologies with Potential this compound Involvement

| Disease/Condition Modelled | Model Type | Key Research Focus & Findings | Reference |

|---|---|---|---|

| Acute Intrahepatic Cholestasis | Chemically-Induced (e.g., using LCA, ANIT, DDC, EE) | Used to summarize metabolic characteristics of cholestasis. frontiersin.org All models showed altered bile acid profiles and accumulation of ceramides (B1148491), indicating mitochondrial dysfunction is a common feature of acute cholestasis. frontiersin.org | frontiersin.org |

| Metabolic Disease (Obesity, Type 2 Diabetes) | Genetically-Modified (e.g., gene knockout/knock-in) | These models are used to study defects in cells that regulate energy homeostasis and communication between different organs. nih.gov They allow for the investigation of how genetic predispositions interact with metabolic pathways involving lipids. nih.gov | nih.gov |

| Neuropsychiatric Disorders | Large-scale study of 109 different genetic and induced models | A systematic analysis revealed that decreased brain pH and increased lactate levels are common features across multiple models of depression, epilepsy, and Alzheimer's disease. elifesciences.org This approach can identify transdiagnostic biomarkers and metabolic shifts. elifesciences.org | elifesciences.org |

| Coronary Heart Disease | Animal Models (specifics not detailed in source) | Metabolomic analysis of heart tissue from these models has been used to identify potential biomarkers and therapeutic targets, with this compound being among the metabolites studied. cjnmcpu.com | cjnmcpu.com |

Table 2: Detailed Research Findings from Systemic Animal Model Studies

| Study Focus | Animal Model Details | Associated Metabolites and Pathways Investigated | Relevance to this compound Research | Reference |

|---|---|---|---|---|

| Acute Intrahepatic Cholestasis | Mice treated with Lithocholic acid (LCA), alpha-naphthyl isothiocyanate (ANIT), 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), or ethinyl estradiol (B170435) (EE). | Bile acids, Acylcarnitine, Ceramides. frontiersin.org The study focused on lipid metabolism and mitochondrial function pathways. frontiersin.org | Demonstrates that ceramide accumulation (a class including derivatives of this compound) is a key feature in chemically-induced liver injury models, linking sphingolipid metabolism to systemic organ pathology. frontiersin.org | frontiersin.org |

| ST-Segment Elevated Myocardial Infarction (STEMI) | Human study with metabolomic analysis, relevant for designing future animal model studies. | Differentially expressed metabolites included amino acids and lipids. nih.gov The study identified seven key metabolites as potential biomarkers for patient outcomes. nih.gov | Metabolomic approaches that identify lipids like this compound in human cardiovascular events can guide the selection and validation of these biomarkers in corresponding mouse models of myocardial infarction. cjnmcpu.comnih.gov | cjnmcpu.comnih.gov |

| Neuropsychiatric and Neurodegenerative Diseases | Broad range of genetically-engineered and pharmacologically-induced mouse models (e.g., models for Alzheimer's, Parkinson's). nih.govelifesciences.org | Brain pH, Lactate, Monoamine neurotransmitters. elifesciences.orgnih.gov Focus on brain energy metabolism and neuroinflammation. nih.govelifesciences.org | Provides a framework for testing whether systemic alterations in sphingolipid metabolism correlate with central nervous system endophenotypes like altered brain pH, linking peripheral metabolic state to brain function. elifesciences.org | nih.govelifesciences.orgnih.gov |

Vii. Concluding Perspectives and Future Research Directions

Emerging Research Areas in Dehydrophytosphingosine Biology

Research into this compound is expanding beyond its established presence in skin to explore its involvement in a variety of physiological and pathological processes. These emerging areas promise to redefine our understanding of this specific sphingolipid's importance.

Inflammatory Skin Diseases: Beyond its structural contribution to the skin barrier, this compound is being investigated for its active role in modulating skin inflammation. researchgate.net Alterations in the levels of sphingolipids, including this compound, are linked to inflammatory skin conditions like atopic dermatitis and psoriasis. nih.govnih.gov In atopic dermatitis, changes in the concentrations of sphingoid bases and their ceramide derivatives in the stratum corneum are correlated with skin barrier dysfunction, disease severity, and the local cytokine environment. mdpi.com Future research is likely to focus on how this compound influences immune cell signaling within the skin and its potential contribution to the dysregulated immune responses seen in these diseases. nih.govmdpi.com The antimicrobial properties of sphingolipids are also a key area, with studies exploring their efficacy against pathogens relevant to skin disorders, such as Cutibacterium acnes in acne vulgaris. researchgate.net

Cardiovascular Disease Biomarkers: A significant new research avenue is the identification of this compound as a potential biomarker in cardiovascular diseases. A recent metabolomics study identified this compound, along with 9-cis-retinoic acid, as a novel plasma biomarker for early ventricular fibrillation following ST-elevated myocardial infarction (STEMI). nih.govnih.gov This finding suggests that this compound levels could help stratify patient risk and guide clinical decisions. nih.gov Further investigation is needed to validate this association in larger patient cohorts and to elucidate the mechanistic link between circulating this compound and cardiac electrical stability.

Oncology and Cell Fate Regulation: The role of sphingolipids in cancer is a well-established field, and this compound is emerging as a molecule of interest. Studies have implicated related sphingadienes in preventing intestinal tumorigenesis by inhibiting key survival pathways like Akt signaling, leading to apoptosis and autophagy. gerli.com More specifically, research on osteosarcoma has identified this compound as one of several lipid metabolites secreted by cells undergoing differentiation induced by polydatin (B1678980), suggesting a role in tumor cell fate. nih.gov These findings open up possibilities for exploring this compound's function in cancer cell differentiation, proliferation, and death, potentially identifying new therapeutic targets. gerli.com

Neurodegenerative Processes: While research is still in its infancy, the ubiquitous nature of sphingolipids in neural tissues suggests a potential role for this compound in neurodegenerative diseases. dntb.gov.ua The complex interplay of lipid metabolism, inflammation, and neuronal cell death is a hallmark of conditions like Alzheimer's and Parkinson's disease. semanticscholar.orgresearchgate.netcea.fr Future metabolomic studies on neurodegenerative disease models may clarify whether this compound metabolism is altered and if it contributes to disease pathology. nih.gov

Methodological Advancements for Comprehensive Analysis

The ability to accurately detect and quantify this compound within complex biological matrices is fundamental to advancing its research. The field of "sphingolipidomics" has been transformed by sophisticated analytical technologies, enabling more comprehensive and sensitive analysis. nih.govresearchgate.net

The primary challenge in sphingolipid analysis lies in the immense structural diversity and wide dynamic range of these molecules in biological systems. nih.govumaryland.edu Methodological advancements are focused on enhancing sensitivity, specificity, and throughput.

Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC): The combination of high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern sphingolipid analysis. researchgate.netnih.gov This technique offers high specificity by separating lipid species based on their chromatographic retention time and then identifying them through their unique mass-to-charge ratios and fragmentation patterns. nih.gov It provides the sensitivity needed to detect low-abundance species like this compound from small biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of advanced mass analyzers, such as Time-of-Flight (TOF) and Orbitrap, provides high-resolution and accurate mass data. This allows for the confident identification of compounds and the differentiation of isobaric species (molecules with the same nominal mass but different elemental compositions). nih.gov

"Shotgun" Lipidomics: This approach involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. nih.gov While it offers very high throughput, it relies heavily on the capabilities of the mass spectrometer and sophisticated data analysis to identify and quantify individual lipid species from a complex mixture.

Imaging Mass Spectrometry: A groundbreaking advancement is imaging mass spectrometry, which allows for the visualization of the spatial distribution of lipids, including sphingolipids, directly within tissue sections. nih.govumaryland.edu This provides invaluable context, linking molecular information to histological features and revealing localized changes in lipid metabolism in diseases.

These advancements are summarized in the table below:

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC-MS/MS | Separates lipids by liquid chromatography before detection and fragmentation by tandem mass spectrometry. researchgate.net | High specificity and sensitivity; considered the "gold standard" for quantitative analysis. nih.govnih.gov | Lower throughput compared to direct infusion methods. |

| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Utilizes advanced mass analyzers for highly accurate mass measurements. nih.gov | Increases confidence in compound identification; helps resolve isobaric interferences. | Higher instrument cost and more complex data analysis. |

| "Shotgun" Lipidomics | Direct infusion of lipid extracts into the mass spectrometer for high-throughput analysis. nih.gov | Very fast and requires minimal sample preparation. | Susceptible to ion suppression effects and challenges with isomeric separation. |

| Imaging Mass Spectrometry | Measures the spatial distribution of molecules directly from the surface of a tissue slice. umaryland.edu | Provides crucial spatial context, linking molecular data to tissue morphology. | Often provides semi-quantitative data; lower spatial resolution compared to microscopy. |

Translational Research Opportunities in Pre-clinical Contexts

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. utexas.edu For this compound, emerging biological insights are creating tangible opportunities for pre-clinical development, primarily in dermatology, oncology, and cardiology. nih.govdndi.org

Dermatological Therapeutics: Given its role in skin barrier function and inflammation, this compound and its metabolic pathways are attractive targets for dermatological conditions. researchgate.netnih.gov Pre-clinical research could focus on:

Topical Formulations: Developing formulations containing this compound or its precursors to restore skin barrier integrity in conditions like atopic dermatitis. jddonline.com Studies in skin models and animals are essential to evaluate efficacy in improving hydration, reducing transepidermal water loss, and modulating local inflammation. nih.govnih.govjcadonline.com

Modulation of Sphingolipid Metabolism: Investigating small molecules that can modulate the enzymes involved in this compound synthesis or degradation to treat inflammatory skin diseases like acne or psoriasis. researchgate.netnih.gov

Oncology Drug Development: The connection between sphingolipids and cancer cell death pathways offers significant translational potential. gerli.com Pre-clinical research in this area could involve:

In Vitro and In Vivo Cancer Models: Testing the efficacy of this compound or its analogues in inducing apoptosis or inhibiting proliferation in various cancer cell lines and animal tumor models, particularly for intestinal and bone cancers where initial links have been found. gerli.comnih.gov

Combination Therapies: Exploring whether modulating this compound levels can sensitize cancer cells to existing chemotherapies or radiation, a strategy that has shown promise for other lipid-targeting agents. nih.gov

Cardiovascular Biomarker Validation: The identification of this compound as a potential biomarker for ventricular fibrillation requires rigorous pre-clinical and subsequent clinical validation. nih.gov The translational pathway includes: